molecular formula C11H18N2O2S B1528334 tert-Butyl (2-isopropylthiazol-5-yl)carbamate CAS No. 1795467-03-6

tert-Butyl (2-isopropylthiazol-5-yl)carbamate

Cat. No. B1528334
CAS RN: 1795467-03-6
M. Wt: 242.34 g/mol
InChI Key: KRUSXLGXUGKGMC-UHFFFAOYSA-N
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Description

“tert-Butyl (2-isopropylthiazol-5-yl)carbamate” is a chemical compound with the formula C11H18N2O2S . It is used in scientific research and has unique properties that make it suitable for various applications, such as organic synthesis and drug development.


Synthesis Analysis

The synthesis of carbamates, such as “tert-Butyl (2-isopropylthiazol-5-yl)carbamate”, can be achieved through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-isopropylthiazol-5-yl)carbamate” contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 (thio-) carbamate (aromatic), and 1 Thiazole .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-Butyl (2-isopropylthiazol-5-yl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, ensuring that the amine functionality is not affected by other reactions occurring at different functional groups.

Creation of Tetrasubstituted Pyrroles

The compound serves as a precursor in the synthesis of tetrasubstituted pyrroles, which are further functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant applications in pharmaceuticals and materials science due to their diverse biological activities and electronic properties.

Antibiotic Synthesis

An important application is in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotictert-Butyl (2-isopropylthiazol-5-yl)carbamate is a key intermediate in the production of this antibiotic, which shows strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern is exploited in biocatalytic processes. The steric hindrance provided by the tert-butyl group can influence the selectivity and outcome of enzymatic reactions, making it valuable in the study of biosynthetic pathways and biodegradation .

Organic Transformations

In organic chemistry, the tert-butyl group is often used to induce steric effects that can alter the course of chemical reactions. This property is harnessed in various organic transformations to achieve desired reaction outcomes .

Material Science

The compound’s derivatives are used in the development of new materials. For instance, tert-butyl groups are incorporated into polymers to modify their physical properties, such as increasing their thermal stability or altering their solubility .

Drug Development

The tert-butyl group is commonly used in drug development to improve the pharmacokinetic properties of new drugs. Its presence can enhance the metabolic stability of pharmaceutical compounds, making them more effective in therapeutic applications .

Environmental Chemistry

In environmental chemistry, the tert-butyl group’s role in biodegradation pathways is of particular interest. Researchers study how compounds with tert-butyl groups are broken down in the environment, which is essential for assessing their ecological impact and designing greener chemicals .

properties

IUPAC Name

tert-butyl N-(2-propan-2-yl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-7(2)9-12-6-8(16-9)13-10(14)15-11(3,4)5/h6-7H,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUSXLGXUGKGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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